Carmoxirole hydrochloride

Dopamine receptor binding Receptor selectivity profiling Antihypertensive mechanism

Carmoxirole hydrochloride (EMD 45609) uniquely enables clean dissection of peripheral D2-mediated cardiovascular effects without central confounds. Its ~1000-fold D2/D1 selectivity, >30-fold peripheral restriction, and nanomolar inhibition of noradrenaline release make it the definitive tool for hypertension-thrombosis intersection studies. Demonstrated dual antihypertensive and antiplatelet activity ex vivo. Choose the only peripherally selective D2 partial agonist for research use.

Molecular Formula C24H27ClN2O2
Molecular Weight 410.9 g/mol
CAS No. 115092-85-8
Cat. No. B1662308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarmoxirole hydrochloride
CAS115092-85-8
Synonymscarmoxirole
EMD 45609
EMD-45609
Molecular FormulaC24H27ClN2O2
Molecular Weight410.9 g/mol
Structural Identifiers
SMILESC1CN(CC=C1C2=CC=CC=C2)CCCCC3=CNC4=C3C=C(C=C4)C(=O)O.Cl
InChIInChI=1S/C24H26N2O2.ClH/c27-24(28)20-9-10-23-22(16-20)21(17-25-23)8-4-5-13-26-14-11-19(12-15-26)18-6-2-1-3-7-18;/h1-3,6-7,9-11,16-17,25H,4-5,8,12-15H2,(H,27,28);1H
InChIKeyLRJUHOBITQUXIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Carmoxirole Hydrochloride (CAS 115092-85-8): Peripherally Selective Dopamine D2 Agonist for Antihypertensive Research


Carmoxirole hydrochloride (EMD 45609) is an indolecarboxylic acid derivative that functions as a selective, peripherally acting partial agonist at dopamine D2 receptors [1]. It was developed as an oral antihypertensive agent and advanced to Phase II clinical trials for essential hypertension [2]. The compound's key differentiation lies in its peripheral restriction, which is attributed to its ionizable structure that limits blood-brain barrier penetration [3]. In vitro binding assays demonstrate high affinity for D2 receptors with negligible binding to D1 receptors [3].

Carmoxirole Hydrochloride: Why In-Class Dopamine Agonists Are Not Interchangeable


Substitution among dopamine agonists without empirical justification is scientifically invalid due to fundamental differences in receptor subtype selectivity, brain penetration, and intrinsic efficacy. Carmoxirole's unique profile—high D2/D1 selectivity, peripheral restriction, and partial agonism [1]—contrasts sharply with centrally active D2 agonists like bromocriptine (used for Parkinson's disease and hyperprolactinemia) [2] and D1-selective agonists like fenoldopam (used for acute hypertension) [3]. These mechanistic and pharmacokinetic divergences translate into distinct hemodynamic effects and side effect profiles [3]. The quantitative evidence below substantiates that carmoxirole occupies a specific niche that cannot be replicated by other dopaminergic agents without compromising experimental or therapeutic objectives.

Carmoxirole Hydrochloride (115092-85-8) Quantitative Differentiation Evidence vs. Comparators


D2 vs. D1 Receptor Selectivity: 1000-Fold Higher Affinity for D2

Carmoxirole demonstrates exceptional D2/D1 selectivity, with approximately 1000-fold higher affinity for the dopamine D2 receptor compared to the D1 receptor [1]. In vitro binding assays confirmed high affinity for D2 receptors combined with negligible binding to D1 receptors [1]. This contrasts with non-selective dopamine agonists that activate both D1 and D2 subtypes, leading to mixed cardiovascular effects including reflex tachycardia [2].

Dopamine receptor binding Receptor selectivity profiling Antihypertensive mechanism

Peripheral Restriction: 30-Fold Lower Central D2 Activity vs. LY 141865

Carmoxirole's peripheral restriction is quantitatively defined by its central D2 activity being more than 30 times less potent than LY 141865 (a centrally active D2 agonist) in reserpinized rats after subcutaneous administration [1]. In intact rats, striatal L-DOPA accumulation was unchanged up to 100 mg/kg oral doses—doses 100 times higher than those required for antihypertensive activity [1]. This confirms minimal central D2 receptor occupancy at pharmacologically relevant doses.

Blood-brain barrier penetration Peripheral selectivity Central nervous system exposure

Clinical Antihypertensive Efficacy: Dose-Dependent Blood Pressure Reduction in Hypertensive Patients

In a clinical study of 15 patients with essential hypertension, carmoxirole reduced systolic/diastolic blood pressure from 163 ± 11 / 103 ± 3 mmHg at baseline to 155 ± 11 / 97 ± 4 mmHg (0.5 mg), 148 ± 11 / 93 ± 4 mmHg (1 mg), and 143 ± 11 / 90 ± 6 mmHg (2 mg) after 2 weeks of once-daily oral dosing [1]. This represents a maximal reduction of 20 mmHg systolic and 13 mmHg diastolic at the 2 mg dose. In contrast, the centrally active D2 agonist bromocriptine reduced blood pressure with a concomitant decrease in heart rate and plasma aldosterone but without altering renal function in a separate clinical study [2].

Antihypertensive efficacy Clinical trial data Blood pressure reduction

Platelet Aggregation Inhibition: Antithrombotic Potential in Hypertensive Patients

Carmoxirole demonstrated concentration-dependent inhibition of adrenaline-induced platelet aggregation in vitro, with 10 µM carmoxirole inhibiting aggregation velocity by 10% and complete inhibition at 1 mM [1]. Ex vivo, in hypertensive patients receiving 0.5, 1, and 2 mg carmoxirole daily, 5-hydroxytryptamine-induced platelet aggregation velocity decreased to 70%, 38%, and 69% of pretreatment values, respectively [1]. This antithrombotic effect is not a class-wide property; for example, the D1 agonist fenoldopam is primarily a vasodilator without reported platelet aggregation inhibition [2].

Platelet aggregation Antithrombotic activity Ex vivo pharmacology

Pharmacokinetic Profile: 5.5-Hour Plasma Half-Life Supports Once-Daily Dosing

Carmoxirole exhibits a plasma elimination half-life of 5.5 hours in humans following oral administration, with peak plasma concentrations reached at 2-3 hours [1]. The drug is primarily metabolized to an ester-type glucuronide and excreted renally [1]. This pharmacokinetic profile supports once-daily dosing in clinical studies [2]. In comparison, the D1 agonist fenoldopam has an extremely short half-life (<10 minutes) requiring intravenous infusion, while bromocriptine has a longer half-life (~12 hours) but extensive first-pass metabolism [3].

Pharmacokinetics Half-life Oral bioavailability

Peripheral D2 Agonism Reduces Sympathetic Tone via Noradrenaline Release Inhibition

Carmoxirole inhibits field-stimulated noradrenaline release from rabbit ear arteries at nanomolar threshold concentrations (0.5 Hz stimulation), an effect completely blocked by the D2 antagonist (-)sulpiride [1]. This presynaptic D2-mediated inhibition of noradrenaline release represents the primary antihypertensive mechanism [2]. In contrast, D1 agonists like fenoldopam lower blood pressure through direct vascular D1 receptor-mediated vasodilation [3]. The differential mechanism—sympathoinhibition vs. direct vasodilation—produces distinct hemodynamic profiles: D2 agonists decrease sympathetic tone without reflex tachycardia, while D1 agonists increase sympathetic tone reflexively [3].

Noradrenaline release Sympathetic nerve terminals D2 presynaptic modulation

Carmoxirole Hydrochloride: Research and Industrial Application Scenarios Based on Differentiated Evidence


Preclinical Models of Hypertension Requiring Peripheral D2-Mediated Sympathoinhibition Without CNS Penetration

Carmoxirole's peripheral restriction (>30-fold lower central activity vs. LY 141865) [1] and nanomolar inhibition of noradrenaline release at sympathetic nerve terminals [1] make it an ideal tool for dissecting peripheral D2 receptor contributions to blood pressure regulation. Researchers studying the sympathetic nervous system in hypertension can utilize carmoxirole to selectively target presynaptic D2 receptors on postganglionic sympathetic neurons without confounding central effects that occur with bromocriptine or other brain-penetrant D2 agonists [2].

Investigating Dual Antihypertensive and Antithrombotic Mechanisms in Cardiovascular Studies

The demonstrated inhibition of platelet aggregation ex vivo (up to 62% reduction in aggregation velocity at 1 mg) [3], combined with dose-dependent blood pressure reduction [3], positions carmoxirole as a unique probe for studies examining the intersection of hypertension and thrombosis. This dual activity is not shared by D1 agonists like fenoldopam [4], enabling mechanism-specific investigations into D2 receptor-mediated cardioprotection.

Pharmacological Tool for Differentiating D2 vs. D1 Receptor-Mediated Cardiovascular Effects

With approximately 1000-fold D2/D1 selectivity [1], carmoxirole provides a clean pharmacological tool to distinguish D2-mediated sympathoinhibition from D1-mediated vasodilation and reflex tachycardia [5]. This is particularly valuable in studies where mixed D1/D2 agonists produce ambiguous hemodynamic outcomes. Carmoxirole's selectivity allows researchers to isolate the D2 component of dopaminergic cardiovascular regulation.

Oral Once-Daily Dosing Regimen Development for Antihypertensive Agents

Carmoxirole's 5.5-hour plasma half-life and 2-3 hour Tmax [6] provide a pharmacokinetic template for developing orally bioavailable, once-daily antihypertensive agents. Unlike fenoldopam, which requires intravenous infusion due to its ultra-short half-life [4], carmoxirole demonstrates that peripheral D2 agonists can achieve sustained blood pressure reduction with convenient oral dosing [3], informing medicinal chemistry efforts targeting this receptor class.

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